Cas no 1785606-28-1 (2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine)

2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine structure
1785606-28-1 structure
商品名:2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
CAS番号:1785606-28-1
MF:C14H21N
メガワット:203.32324385643
CID:5936765
PubChem ID:84671865

2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
    • EN300-1837869
    • 1785606-28-1
    • 2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
    • インチ: 1S/C14H21N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,13H,5,7,9-10,15H2,1-2H3
    • InChIKey: ZNPSWCSLKHJEBA-UHFFFAOYSA-N
    • ほほえんだ: NCC(C)(C)C1C2C=CC=CC=2CCC1

計算された属性

  • せいみつぶんしりょう: 203.167399674g/mol
  • どういたいしつりょう: 203.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 26Ų

2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837869-0.05g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
0.05g
$948.0 2023-09-19
Enamine
EN300-1837869-1.0g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
1g
$1129.0 2023-06-01
Enamine
EN300-1837869-0.5g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
0.5g
$1084.0 2023-09-19
Enamine
EN300-1837869-2.5g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
2.5g
$2211.0 2023-09-19
Enamine
EN300-1837869-1g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
1g
$1129.0 2023-09-19
Enamine
EN300-1837869-10g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
10g
$4852.0 2023-09-19
Enamine
EN300-1837869-5.0g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
5g
$3273.0 2023-06-01
Enamine
EN300-1837869-10.0g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
10g
$4852.0 2023-06-01
Enamine
EN300-1837869-0.1g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
0.1g
$993.0 2023-09-19
Enamine
EN300-1837869-0.25g
2-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
1785606-28-1
0.25g
$1038.0 2023-09-19

2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine 関連文献

2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amineに関する追加情報

Research Brief on 2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine (CAS: 1785606-28-1)

2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine (CAS: 1785606-28-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This structurally unique amine derivative, featuring a tetrahydronaphthalene core, has shown promising pharmacological properties in preliminary studies. The compound's molecular architecture, combining a rigid polycyclic system with a flexible amine side chain, offers interesting possibilities for drug discovery and development.

Recent studies have focused on the synthesis and characterization of this compound, with particular attention to its potential as a scaffold for central nervous system (CNS) therapeutics. The tetrahydronaphthalene moiety is known to confer favorable pharmacokinetic properties, including enhanced blood-brain barrier penetration, while the amine functionality provides opportunities for structural modification and optimization of biological activity. Several research groups have reported synthetic routes to this compound with improved yields and purity, addressing earlier challenges in its preparation.

Pharmacological screening has revealed that 2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine exhibits moderate affinity for various neurotransmitter receptors, particularly those in the dopaminergic and serotonergic systems. These findings suggest potential applications in neurological and psychiatric disorders, though further structure-activity relationship studies are needed to fully explore its therapeutic potential. The compound's metabolic stability and safety profile are currently under investigation in preclinical models.

From a chemical biology perspective, this compound has shown utility as a molecular probe for studying protein-ligand interactions in the CNS. Its well-defined stereochemistry and the presence of multiple functional groups make it particularly suitable for structure-based drug design approaches. Recent crystallographic studies have provided valuable insights into its binding modes with various biological targets, offering a foundation for rational drug design.

The pharmaceutical industry has shown growing interest in 1785606-28-1 as a potential lead compound, with several patents filed in recent years covering its derivatives and therapeutic applications. However, significant challenges remain in optimizing its pharmacological profile and demonstrating clinical efficacy. Ongoing research efforts are focused on developing more potent and selective analogs while maintaining favorable drug-like properties.

Future directions for research on this compound include detailed mechanistic studies, comprehensive toxicological evaluation, and exploration of its potential in combination therapies. The compound's unique structural features continue to inspire novel synthetic approaches and biological investigations, positioning it as an important subject of study in medicinal chemistry and drug discovery.

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